molecular formula C14H22BN3O4 B594205 (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid CAS No. 1264178-71-3

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B594205
CAS No.: 1264178-71-3
M. Wt: 307.157
InChI Key: JVDLSFUUCUIPIJ-UHFFFAOYSA-N
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Description

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid (CAS: 1264178-71-3) is a boronic acid derivative featuring a pyridine ring substituted with a tert-butoxycarbonyl (Boc)-protected piperazine group at position 6 and a boronic acid moiety at position 2. Its molecular formula is C₁₄H₂₂BN₃O₄, with a molecular weight of 307.16 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group facilitates carbon-carbon bond formation in drug discovery and materials science. The Boc group protects the piperazine nitrogen, enhancing stability during synthesis and handling .

Properties

IUPAC Name

[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-9-7-17(8-10-18)12-6-4-5-11(16-12)15(20)21/h4-6,20-21H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDLSFUUCUIPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694455
Record name {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264178-71-3
Record name {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. The protected piperazine is subsequently coupled with a pyridine derivative through a nucleophilic substitution reaction. Finally, the boronic acid group is introduced via a borylation reaction using suitable boron reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings .

Mechanism of Action

The mechanism of action of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The piperazine and pyridine moieties contribute to the compound’s overall reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in structure, reactivity, and applications between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid (Target) 1264178-71-3 C₁₄H₂₂BN₃O₄ 307.16 Boc-protected piperazine at pyridine-6; boronic acid at pyridine-2 High regioselectivity in coupling due to boronic acid position; Boc enhances stability .
2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester 936250-21-4 C₂₀H₃₂BN₃O₄ 389.29 Boronic acid at pyridine-4; pinacol ester stabilizes boron Pinacol ester improves shelf life but requires deprotection for coupling .
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid 345311-03-7 C₁₅H₂₄BN₃O₄ 321.19 Methyl group at pyridine-5; boronic acid at pyridine-3 Methyl substitution may enhance solubility; altered regioselectivity in coupling .
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid 936353-84-3 C₁₀H₁₆BN₃O₂ 221.07 Unprotected methylpiperazine at pyridine-6; boronic acid at pyridine-3 Lacks Boc protection, making it prone to degradation under acidic conditions .
6-(BOC-Methylamino)pyridine-3-boronic acid 1218790-80-7 C₁₁H₁₈BN₂O₄ 265.09 Boc-protected methylamino group at pyridine-6; boronic acid at pyridine-3 Methylamino substitution introduces steric effects, potentially reducing coupling efficiency .

Key Findings:

Structural Impact on Reactivity :

  • The position of the boronic acid (pyridine-2 vs. -3 or -4) critically influences regioselectivity in cross-coupling reactions. For example, the target compound’s boronic acid at pyridine-2 may favor coupling at sterically accessible sites .
  • Boc protection in the target compound stabilizes the piperazine nitrogen, preventing undesired side reactions during synthesis. In contrast, unprotected analogs like (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid are more reactive but less stable .

Functional Group Modifications: Pinacol esters (e.g., CAS 936250-21-4) improve boronic acid stability but add synthetic steps for deprotection . Methyl or methylamino groups (e.g., CAS 345311-03-7 and 1218790-80-7) alter electronic and steric profiles, affecting solubility and binding in biological assays .

Cost and Availability :

  • The pinacol ester derivative (JPY 30,400/g) is significantly more expensive than simpler boronic acids, reflecting its specialized use .
  • The target compound’s commercial availability (e.g., Catalog 100056 in ) suggests it is a standard reagent for Boc-protected coupling reactions.

Biological Activity

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative with potential therapeutic applications, particularly in the modulation of metabolic pathways and as a proteasome inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C15H24BN3O4
  • Molecular Weight : 321.18 g/mol
  • CAS Number : 2377606-26-1
  • Structural Features : The compound features a pyridine ring substituted with a piperazine moiety and a boronic acid functional group, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic processes:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) :
    • Boronic acids are known to act as reversible inhibitors of ACC, which plays a crucial role in fatty acid synthesis. Inhibition of ACC can lead to reduced malonyl-CoA levels, promoting fatty acid oxidation and potentially ameliorating conditions related to metabolic syndrome .
  • Proteasome Inhibition :
    • The boronic acid moiety can form covalent bonds with the active site of proteasomes, leading to the disruption of protein degradation pathways. This mechanism has been linked to the induction of apoptosis in cancer cells .

Efficacy in Cell Lines

A study evaluated the effects of various boronic acid derivatives on HepG2 cells, focusing on their impact on triglyceride synthesis and fatty acid metabolism. The compound exhibited significant inhibition of triglyceride synthesis with an EC50 value in the low micromolar range .

Case Studies

StudyFindings
Inhibition of ACC Demonstrated IC50 values around 50 nM for ACC1 and ACC2, indicating strong inhibitory potential .
Cellular Effects In HepG2 cells, the compound inhibited fatty acid synthesis with EC50 values ranging from 1.6 to 5.7 µM .
Animal Models In obese Zucker rats, administration led to decreased hepatic malonyl-CoA levels and enhanced fatty acid oxidation, suggesting systemic metabolic benefits .

Safety Profile

The compound has been classified with precautionary statements indicating potential hazards such as serious eye irritation and harmful effects if swallowed or inhaled. Proper handling and storage under inert conditions are recommended to maintain stability .

Q & A

How can I synthesize (6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid with high purity for medicinal chemistry applications?

Basic Synthesis Methodology:

  • Step 1: Start with tert-butoxycarbonyl (Boc)-protected piperazine derivatives. For example, tert-butyl piperazine-1-carboxylate can be coupled to a halogenated pyridine scaffold via nucleophilic aromatic substitution (SNAr) under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Introduce the boronic acid group via Miyaura borylation. Use bis(pinacolato)diboron (B2Pin2) with a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous THF at 80–100°C .
  • Purification: Isolate the product via flash chromatography (e.g., silica gel, eluting with hexane/ethyl acetate gradients) . Validate purity by HPLC (>95%) and LC-MS to confirm molecular weight .

What analytical techniques are critical for characterizing this boronic acid derivative?

Advanced Characterization Protocol:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and boronic acid proton resonance (broad peak at ~8–10 ppm). 11B^{11}B-NMR can verify the boronic acid moiety .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the exact mass (e.g., calculated for C14_{14}H21_{21}BN3_3O4_4: 320.17 g/mol) .
  • HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97%) .

How does the Boc group influence the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions?

Mechanistic Insight:

  • The Boc group stabilizes the piperazine nitrogen, preventing undesired side reactions during coupling. However, it may sterically hinder coupling with bulky aryl halides.
  • Optimization: Use Pd(PPh3_3)4_4 or XPhos precatalysts in degassed THF/H2_2O with K2_2CO3_3 as a base. Monitor reaction progress via TLC (Rf_f shift) .
  • Note: Boronic acid derivatives with electron-withdrawing groups (e.g., pyridine) often require elevated temperatures (80–100°C) for efficient coupling .

How do I deprotect the Boc group without degrading the boronic acid functionality?

Advanced Deprotection Strategy:

  • Acidic Conditions: Treat with 4M HCl in dioxane (0–5°C, 2–4 hours) to cleave the Boc group. Avoid prolonged exposure to prevent boronic acid esterification .
  • Alternative: Use TFA (trifluoroacetic acid) in DCM (room temperature, 1 hour) for milder deprotection. Neutralize with aqueous NaHCO3_3 post-reaction .
  • Validation: Confirm deprotection via 1H^1H-NMR (disappearance of tert-butyl peak) and LC-MS for the free piperazine product .

What are the stability challenges of this compound under storage, and how can they be mitigated?

Stability and Handling:

  • Moisture Sensitivity: Boronic acids hydrolyze to boroxines in humid environments. Store under inert gas (N2_2 or Ar) at –20°C in sealed, desiccated vials .
  • Light Sensitivity: Protect from UV exposure to prevent decomposition. Use amber glassware for long-term storage .
  • Quality Control: Periodically reassay purity via HPLC. Degradation products (e.g., pinacol ester) may form if stored improperly .

How can I resolve contradictions in reported melting points for this compound?

Data Discrepancy Analysis:

  • Example: reports mp 138–139.5°C, while similar derivatives (e.g., 4-(4-Boc-piperazino)benzoic acid) show mp 186.5–189.5°C .
  • Root Cause: Polymorphism or residual solvents (e.g., DMF) can alter melting points. Recrystallize from ethanol/water mixtures and dry under high vacuum (<0.1 mmHg) .
  • Validation: Perform differential scanning calorimetry (DSC) to confirm thermal behavior .

What advanced applications exist for this compound in chemical biology (e.g., PROTACs)?

Cutting-Edge Applications:

  • PROTAC Design: The boronic acid moiety can serve as a warhead to target proteasomal degradation. For example, conjugate with E3 ligase ligands (e.g., thalidomide derivatives) via rigid pyridine linkers .
  • Methodology: Use click chemistry (CuAAC or SPAAC) to attach payloads. Optimize solubility with PEGylated spacers .
  • Validation: Assess target degradation via Western blot (e.g., androgen receptor in prostate cancer models) .

How do I troubleshoot low yields in the Miyaura borylation step?

Troubleshooting Guide:

  • Catalyst Loading: Ensure Pd(OAc)2_2 (5 mol%) and XPhos (10 mol%) are freshly prepared. Degas solvents (THF/H2_2O) to prevent oxidation .
  • Substrate Quality: Use anhydrous B2_2Pin2_2 and ensure halogenated pyridine intermediates are free of moisture (Karl Fischer titration <0.1% H2_2O) .
  • Scale-Up: For reactions >1 g, switch to microwave-assisted synthesis (120°C, 30 min) to improve conversion .

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